molecular formula C8H7N3O B1471043 1H-pyrrolo[2,3-c]pyridine-7-carboxamide CAS No. 1448259-11-7

1H-pyrrolo[2,3-c]pyridine-7-carboxamide

Cat. No.: B1471043
CAS No.: 1448259-11-7
M. Wt: 161.16 g/mol
InChI Key: WJFNZOITWHGWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine-7-carboxamide is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization to introduce the carboxamide group. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1H-pyrrolo[2,3-c]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives of this compound act as inhibitors of enzymes like Janus kinases, which play a crucial role in inflammatory and immune responses. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-pyrrolo[2,3-c]pyridine-7-carboxamide is unique due to its specific arrangement of the pyridine and pyrrole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-6-5(1-3-10-6)2-4-11-7/h1-4,10H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFNZOITWHGWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Reactant of Route 4
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-c]pyridine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-c]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.